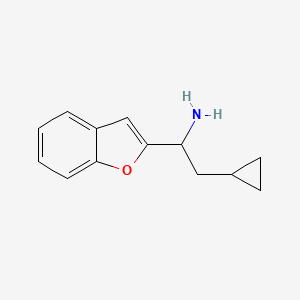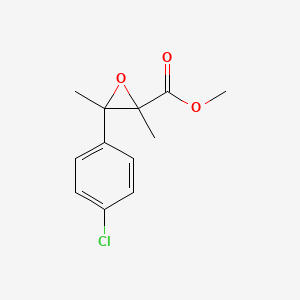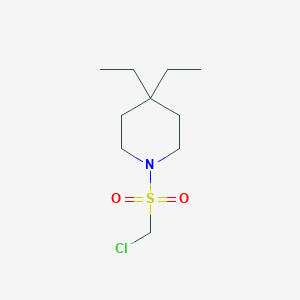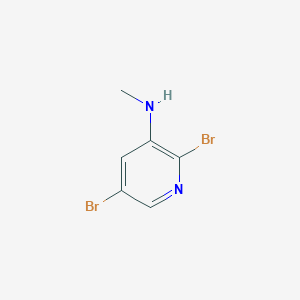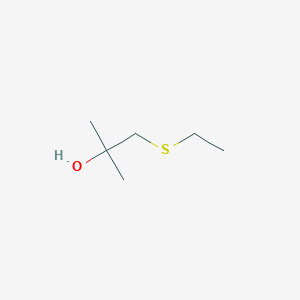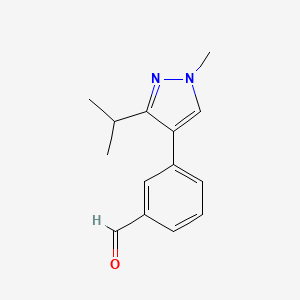
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a benzaldehyde group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid.
Reduction: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .
Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .
Wirkmechanismus
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid: An oxidation product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol: A reduction product of the aldehyde compound.
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzene: A derivative where the aldehyde group is replaced by a hydrogen atom.
Uniqueness: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. The presence of the aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3 |
InChI-Schlüssel |
BACSONJEGANZFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)

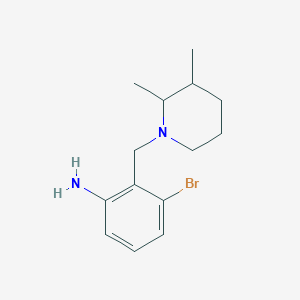

![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
